O-Benzyl-L-tyrosine toluene-p-sulphonate
Overview
Description
O-Benzyl-L-tyrosine toluene-p-sulphonate is a derivative of the natural amino acid tyrosine . It is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .
Synthesis Analysis
The synthesis of this compound involves the benzylation of carboxylic acid functional groups using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . This reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .Chemical Reactions Analysis
This compound can be used as a building block in the synthesis of amphiphilic block co-polypeptides . It is also used in the production of pharmaceuticals and other chemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 259 °C (decomposes) and an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) .Scientific Research Applications
Oxidation State and Enzyme Catalysis
Research demonstrates the significance of protein tyrosine phosphatases in regulating signal transduction pathways, implicating their role in various diseases. These enzymes undergo reversible and irreversible oxidation, affecting their activity. The oxidation of catalytic cysteine to sulphenic acid and its further prevention from irreversible oxidation forms has been a focus, with the protective role of sulphenyl-amide species in PTP1B enzyme's oxidative inhibition highlighted (Montfort et al., 2003).
Polymer Synthesis and Characterization
Polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid (p-TSA) showcase the influence of doping agents on polymer properties. These materials, synthesized via in situ chemical polymerization, exhibit variations in thermal stability, conductivity, and behavior under different temperatures, underscoring the role of structural modifications on polymer characteristics (Kulkarni & Viswanath, 2004).
Aromatic Sulphonation Studies
Investigations into the sulphonation of toluene with aqueous sulphuric acid reveal insights into the reactivity and selectivity of sulphonation processes. These studies provide a deeper understanding of the chemical mechanisms and factors influencing the sulphonation of aromatic compounds, essential for synthesizing specific sulphonated products (Cerfontain, Kaandorp, & Vollbracht, 2010).
Biocatalysis and Derivative Synthesis
Biocatalytic methods have been applied to synthesize L-tyrosine derivatives from monosubstituted benzenes, highlighting the efficiency of enzyme-catalyzed reactions in producing high-value chemical products. This research demonstrates the potential of biocatalysis in sustainable chemical synthesis, offering a greener alternative to traditional methods (Dennig et al., 2015).
Kinetics of Tyrosine Modifications
The study of tyrosine phenoxyl radicals' reduction by glutathione provides insights into cellular mechanisms for repairing oxidative damage. This research contributes to our understanding of how cells manage oxidative stress and protect biomolecules from damage (Folkes et al., 2011).
Safety and Hazards
Future Directions
The future directions of O-Benzyl-L-tyrosine toluene-p-sulphonate could involve its use in the synthesis of amphiphilic block co-polypeptides due to their potential applications in biomedical fields . For instance, it is used to prepare Lysine-block-tyrosine block copolypeptides, which are useful as targeted drug carriers, functional nanobioreactors, and biomimetic encapsulants in the biomedical fields .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201802 | |
Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53587-11-4 | |
Record name | L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53587-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053587114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzyl-L-tyrosine toluene-p-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-L-tyrosine toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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